
4-hydroxy-3-((4-(2-hydroxyethyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-hydroxy-3-((4-(2-hydroxyethyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C26H32N4O4 and its molecular weight is 464.566. The purity is usually 95%.
BenchChem offers high-quality 4-hydroxy-3-((4-(2-hydroxyethyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-hydroxy-3-((4-(2-hydroxyethyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure Analysis
Research on crystal structures of structurally related compounds, such as 1-aryl-4-(biarylmethylene)piperazines, provides foundational knowledge for understanding molecular interactions, hydrogen bonding, and crystal packing. This information is crucial for drug design and development, as it helps scientists predict how molecules might interact in solid forms or within biological systems (Ullah & Altaf, 2014).
G Protein-Biased Dopaminergics
The discovery and characterization of G protein-biased dopaminergics with specific structural motifs, including piperazine derivatives, underscore the importance of these molecules in developing novel therapeutics for neuropsychiatric disorders. Such compounds have shown high affinity for dopamine receptors, favoring activation of G proteins over β-arrestin recruitment, which is a promising direction for antipsychotic drug development (Möller et al., 2017).
Anticonvulsant Activity
The synthesis and evaluation of new kojic acid derivatives, including piperazine-substituted compounds, for their potential anticonvulsant properties highlight the therapeutic applications of such molecules. Identifying compounds with significant activity against seizures without neurotoxicity is a critical step in developing safer antiepileptic medications (Aytemir, Septioğlu, & Çalış, 2010).
Metabolism and Pharmacokinetics
Understanding the metabolism and pharmacokinetics of complex molecules, such as flumatinib, a novel antineoplastic tyrosine kinase inhibitor, is essential for drug development. Studies on flumatinib have identified the main metabolic pathways in humans, providing insights into drug design and the development process by highlighting the importance of metabolic stability and clearance (Gong et al., 2010).
properties
IUPAC Name |
4-hydroxy-3-[[4-(2-hydroxyethyl)piperazin-1-yl]-(3-methoxyphenyl)methyl]-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O4/c1-19-15-23(32)24(26(33)30(19)18-20-5-4-8-27-17-20)25(21-6-3-7-22(16-21)34-2)29-11-9-28(10-12-29)13-14-31/h3-8,15-17,25,31-32H,9-14,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHPKGVQLYEZNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2=CN=CC=C2)C(C3=CC(=CC=C3)OC)N4CCN(CC4)CCO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-3-((4-(2-hydroxyethyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

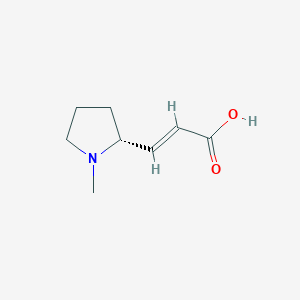
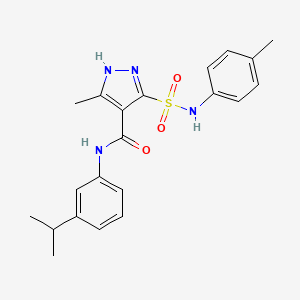
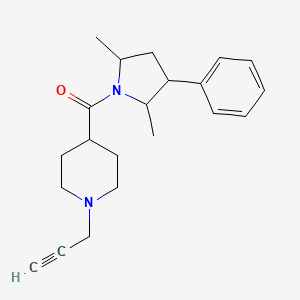
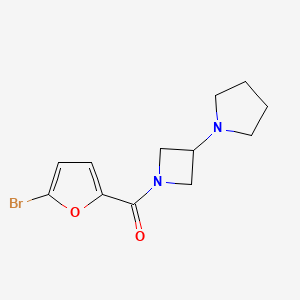
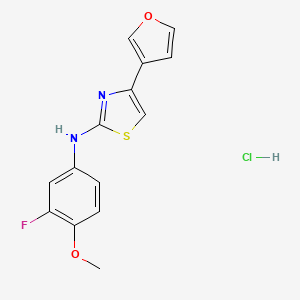
![(5,6,7,8-Tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B2869557.png)
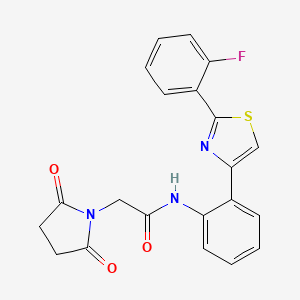
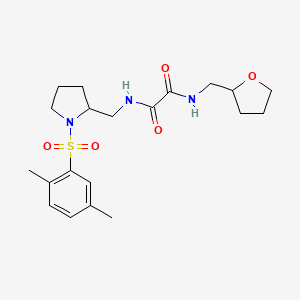
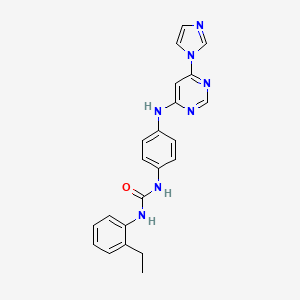
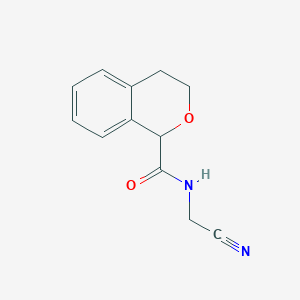
![Benzo[d][1,3]dioxol-5-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone](/img/structure/B2869566.png)
![N-[4-(2-chloroethoxy)-2-nitrophenyl]acetamide](/img/structure/B2869568.png)

![1-methyl-3,9-diphenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2869570.png)